Isoxazolo[5,4-C]pyridine

AMPA receptor glutamate receptor subtype selectivity

Isoxazolo[5,4-c]pyridine (CAS 64761-69-9; molecular formula C₆H₄N₂O; molecular weight 120.11 g/mol) is a fused bicyclic heteroaromatic system comprising an isoxazole ring (a five-membered N,O-heterocycle) and a pyridine ring, distinguished by its specific [5,4-c] ring fusion geometry. The parent scaffold is commercially available at ≥95% purity or ≥98% purity from multiple vendors and serves as the foundational core for numerous pharmacologically significant derivatives, including the GABAergic agent gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, THIP) and subtype-selective AMPA receptor agonists such as 7-HPCA.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 64761-69-9
Cat. No. B11769059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-C]pyridine
CAS64761-69-9
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=NO2
InChIInChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H
InChIKeyWXTRHHSZKLAHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[5,4-c]pyridine (CAS 64761-69-9) — Core Scaffold, Physicochemical Profile, and Scientific Procurement Context


Isoxazolo[5,4-c]pyridine (CAS 64761-69-9; molecular formula C₆H₄N₂O; molecular weight 120.11 g/mol) [1] is a fused bicyclic heteroaromatic system comprising an isoxazole ring (a five-membered N,O-heterocycle) and a pyridine ring, distinguished by its specific [5,4-c] ring fusion geometry . The parent scaffold is commercially available at ≥95% purity or ≥98% purity from multiple vendors and serves as the foundational core for numerous pharmacologically significant derivatives, including the GABAergic agent gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, THIP) [2] and subtype-selective AMPA receptor agonists such as 7-HPCA [3]. This compound is supplied strictly for research and development use only and is not intended for therapeutic, veterinary, food, or consumer product applications.

Why Isoxazolo[5,4-c]pyridine-Based Scaffolds Cannot Be Interchanged with Isoxazolo[5,4-b]pyridine, Pyrazolo[3,4-b]pyridine, or Imidazo[1,2-a]pyridine Analogs


The isoxazolo[5,4-c]pyridine scaffold is not functionally interchangeable with its closest structural analogs due to three distinct and quantifiable differentiation axes: (1) regioisomeric ring fusion geometry—the [5,4-c] orientation confers markedly different receptor subtype selectivity and ligand binding modes compared to the [5,4-b] isomer [1]; (2) heteroatom substitution pattern—replacing the isoxazole O,N system with pyrazolo (N,N) or imidazo (N,N) cores fundamentally alters electronic distribution, hydrogen-bonding capacity, and target engagement profiles [2]; and (3) derivative-specific pharmacodynamics—even within the [5,4-c] scaffold, regioisomeric substitution at the 5-position versus 7-position yields diametrically opposed selectivity profiles at ionotropic glutamate receptors [3]. These scaffold-intrinsic differentiation elements render simple vendor-to-vendor substitution or core-hopping strategies scientifically unsound. The following evidence establishes that isoxazolo[5,4-c]pyridine and its derivatives possess verifiable, measurable differentiation that directly informs experimental design and procurement decisions.

Quantitative Differentiation Evidence for Isoxazolo[5,4-c]pyridine and Its Derivatives


AMPA Receptor Subtype Selectivity: 7-HPCA (7-Carboxylic Acid Derivative) vs. 5-HPCA (5-Carboxylic Acid Derivative)

The 7-carboxylic acid derivative of tetrahydroisoxazolo[5,4-c]pyridine (7-HPCA) exhibits subtype-discriminating agonist activity at AMPA receptors, with higher binding affinity and functional potency at GluA1/2 compared to GluA3/4 [1]. In contrast, the regioisomeric 5-carboxylic acid derivative (5-HPCA) binds to all AMPA receptor subtypes with comparable potency, demonstrating no subtype discrimination [2]. This differentiation arises from distinct ligand binding modes in the GluA2 agonist binding domain as revealed by X-ray crystallography [3].

AMPA receptor glutamate receptor subtype selectivity

GABA Receptor Pharmacology: THIP (Gaboxadol) Competitive Antagonist Activity vs. GABA and Muscimol

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) acts primarily as a competitive antagonist at GABA ρ-like receptors with a Kb of approximately 32 μM, showing little or no agonist activity in this system [1]. In contrast, GABA itself exhibits an EC50 of 1.3 μM as an agonist, and muscimol shows an EC50 of 2.3 μM as a partial agonist at the same receptors [2]. This functional divergence—antagonist versus agonist behavior—demonstrates that the tetrahydroisoxazolo[5,4-c]pyridine scaffold confers qualitatively different pharmacology compared to the endogenous ligand and related heterocyclic GABA analogs.

GABA receptor electrophysiology pharmacology

Regioisomeric Scaffold Differentiation: Isoxazolo[5,4-c]pyridine vs. Isoxazolo[5,4-b]pyridine Core Systems

Isoxazolo[5,4-c]pyridine (CAS 64761-69-9) and isoxazolo[5,4-b]pyridine (CAS 272-03-7) are regioisomeric fused bicyclic systems differing solely in the ring fusion geometry—the point of attachment between the isoxazole and pyridine rings [1]. While both share identical molecular formula (C₆H₄N₂O) and molecular weight (120.11 g/mol), the [5,4-c] fusion places the pyridine nitrogen at the 6-position of the bicyclic system, whereas the [5,4-b] fusion positions it at the 7-position . This seemingly subtle regioisomerism produces distinct chemical reactivity profiles, electronic distributions, and hydrogen-bonding capacities that directly impact biological target recognition and synthetic derivatization pathways [2].

heterocyclic chemistry regioisomerism structural differentiation

Hsp90 Inhibitory Activity: Isoxazolo[5,4-c]pyridin-7-one Derivatives vs. Benzamide-Bearing Analogs

A series of 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives was synthesized via 1,3-dipolar cycloaddition and evaluated for Hsp90 inhibitory activity [1]. Compounds bearing a resorcinol-like fragment on the bicyclic scaffold showed remarkable inhibitory effects on Hsp90, whereas all derivatives carrying a benzamide group on the same isoxazolo[5,4-c]pyridine scaffold were completely devoid of activity [2]. This stark structure-activity relationship demonstrates that the isoxazolo[5,4-c]pyridine core serves as a tunable scaffold whose biological activity is exquisitely dependent on substitution pattern—a feature not generalizable across heterocyclic core replacements.

Hsp90 cancer heat shock protein

Synthetic Route Efficiency: Modern THIP Synthesis Process vs. Earlier Multistep Approaches

A 2020 patent application describes an improved synthetic route to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, gaboxadol) starting from pyrrolidin-2-one [1]. The process introduces a direct method for obtaining the key intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (or the diethyl analog) [2], circumventing earlier multistep procedures that required harsh reaction conditions and generated lower overall yields. While specific comparative yield data are not publicly disclosed in the patent abstract, the invention claims improved process efficiency and operational simplicity compared to prior art [3].

synthetic methodology process chemistry gaboxadol

GABAergic Clinical Differentiation: THIP (Gaboxadol) vs. Muscimol

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, gaboxadol) and muscimol are structurally related GABAergic heterocycles derived from the isoxazole nucleus [1]. Although THIP is biologically less active than muscimol as a GABA agonist, THIP was selected for clinical trials whereas muscimol was not [2]. This counterintuitive selection reflects differentiated pharmacokinetic and tolerability profiles that favored the tetrahydroisoxazolo[5,4-c]pyridine scaffold for therapeutic development. THIP has been evaluated as an anticonvulsant in DBA/2 audiogenic seizure mice and photosensitive epileptic baboons [3], and as a δ-subunit-preferring extrasynaptic GABAA receptor agonist with an EC50 of 13 μM at δ-containing receptors .

GABA clinical candidate sedative anticonvulsant

Research and Industrial Application Scenarios for Isoxazolo[5,4-c]pyridine and Its Derivatives


AMPA Receptor Subtype-Selective Pharmacological Tool Compounds

Investigators requiring selective activation of GluA1/2-containing AMPA receptors over GluA3/4-containing subtypes should procure the 7-carboxylic acid derivative (7-HPCA) of tetrahydroisoxazolo[5,4-c]pyridine rather than the 5-carboxylic acid derivative (5-HPCA). Quantitative data establish that 7-HPCA exhibits ~7.7-fold higher functional potency at GluA2 versus GluA3 (EC50 34,600 nM vs. 637,000 nM), whereas 5-HPCA shows no subtype discrimination. This differential selectivity is structurally validated by X-ray crystallography demonstrating distinct binding modes [1].

GABA Receptor Antagonist Electrophysiology Studies

For electrophysiological characterization of GABA ρ-like receptors requiring a competitive antagonist, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) provides a well-defined Kb of approximately 32 μM. In contrast, the commonly used comparator GABA is an agonist (EC50 1.3 μM) and cannot serve antagonist functions. THIP is ~15-fold more potent as an antagonist than isonipecotic acid (Kb ~1000 μM), offering a favorable potency window for experimental design [2].

Hsp90 Inhibitor Discovery Using Isoxazolo[5,4-c]pyridine Scaffolds

Medicinal chemistry teams pursuing Hsp90 inhibitors should utilize 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one cores bearing resorcinol-like fragments, as these derivatives demonstrate remarkable Hsp90 inhibitory activity. Crucially, benzamide-substituted analogs on the identical scaffold are devoid of activity, underscoring that procurement and synthesis must adhere to the specific substitution pattern informed by docking calculations [3].

Process Chemistry Optimization for THIP (Gaboxadol) Manufacture

Process chemists seeking to synthesize tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, gaboxadol) should reference the 2020 patent application describing a direct route from pyrrolidin-2-one to the key dihydropyridine dicarboxylate intermediates. This improved process circumvents earlier multistep procedures and claims enhanced operational simplicity and efficiency relative to prior art methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazolo[5,4-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.